2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDLWDDNCNLMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724925 | |
| Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-28-5 | |
| Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-7-methylimidazo[1,2-a]pyridine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the imidazole ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxyl or alkoxy groups.
Major Products Formed
Oxidation: 2-(Aminomethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Reduction: 2-Methyl-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Substitution: 2-(Hydroxymethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Scientific Research Applications
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly for the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects. The dichloromethyl group can also participate in covalent bonding with target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Substituent Variations in Imidazo[1,2-a]pyridine Derivatives
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with related compounds:
Key Differences and Implications
- Biological Activity : While 3-nitroimidazo[1,2-a]pyridines are associated with antibacterial and anticancer properties , the dichloromethyl group may enhance cytotoxicity, as seen in structurally distinct dichloromethylpyrazolo-triazines .
- Synthetic Accessibility : Nitro-substituted imidazo[1,2-a]pyridines are typically synthesized via multi-step routes involving cyclization and nitration , but the dichloromethyl group may require specialized reagents (e.g., dichloroacetone derivatives) .
Research Findings and Data Tables
Purity and Commercial Availability of Analogous Compounds
lists commercial imidazo[1,2-a]pyridines with nitro and methyl groups, highlighting their relevance in drug discovery:
| Catalog ID | Compound Name | Purity | CAS Number |
|---|---|---|---|
| HC-2004 | 7-Methyl-3-nitroimidazo[1,2-a]pyridine | 98% | 34165-07-6 |
| QI-3190 | Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate | 95% | 1823865-12-8 |
Biological Activity
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound known for its unique structural features, including both dichloromethyl and nitro groups. These functional groups contribute to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- CAS Number : 1313712-28-5
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to antimicrobial or antiviral effects. Additionally, the dichloromethyl group may participate in covalent bonding with target proteins, inhibiting their function and contributing to the compound's biological efficacy .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on its derivatives demonstrated effectiveness against various strains of Leishmania, a pathogen responsible for leishmaniasis. The compound was evaluated for its cytotoxicity and efficacy against intracellular amastigote stages, showing promising results:
| Compound | CC₅₀ (HepG2) | CC₅₀ (THP1) | EC₅₀ (L. infantum Pro.) | EC₅₀ (L. infantum Axenic Ama.) | SI (HepG2/THP1) |
|---|---|---|---|---|---|
| 2c | >3.9 µM | >100 µM | >3.1 µM | - | - |
| 2d | >12.5 µM | 31.2 µM | 3.0 ± 0.4 µM | 2.1 ± 0.3 µM | - |
The selectivity index (SI) indicates the compound's potential safety profile, as higher values suggest lower toxicity relative to its therapeutic effect .
Antiviral Activity
In addition to antimicrobial properties, there is ongoing research into the antiviral activity of this compound. Its structural similarities with other nitroimidazole derivatives have led to investigations into its effectiveness against viral pathogens, although specific data on its antiviral efficacy remains limited and requires further exploration.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antileishmanial Activity : A comprehensive structure-activity relationship (SAR) study highlighted the compound's effectiveness against Leishmania species, demonstrating low cytotoxicity while maintaining significant activity against both promastigote and amastigote forms .
- Pharmacokinetic Properties : Research has also focused on improving the aqueous solubility and pharmacokinetic profiles of this compound and its derivatives, making them more viable candidates for in vivo studies .
- Toxicity Studies : Toxicity assessments on various cell lines have shown that while some derivatives exhibit high activity against pathogens, they also maintain a favorable safety profile, suggesting potential for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine?
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions or cyclization strategies. For example, catalytic methods using zinc chloride (ZnCl₂) or indium-based MOFs like MIL-68(In) have been effective for constructing the imidazo[1,2-a]pyridine core under oxidative conditions . A stepwise approach could involve:
- Step 1: Formation of the imidazo[1,2-a]pyridine scaffold via condensation of 2-aminopyridine with α-haloketones or aldehydes.
- Step 2: Introduction of the dichloromethyl group via electrophilic substitution or alkylation.
- Step 3: Nitration at the 3-position using HNO₃/H₂SO₄ or milder nitrating agents to avoid over-oxidation. Yield optimization may require tuning solvent systems (e.g., DMF or ethanol) and temperature gradients (80–120°C) .
Q. How can spectroscopic techniques validate the structure of this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR: To confirm substituent positions and aromatic proton environments. For example, the dichloromethyl group (-CHCl₂) typically appears as a singlet near δ 5.5–6.0 ppm in ¹H NMR .
- HRMS: To verify molecular weight with precision (e.g., mass accuracy < 2 ppm).
- IR Spectroscopy: To detect functional groups like nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ . Cross-referencing with crystallographic data from analogous compounds (e.g., 7-(trifluoromethyl)imidazo[1,2-a]pyridine) can resolve ambiguities .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Testing against target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
Nitration of imidazo[1,2-a]pyridines often favors the 3-position due to electronic effects, but competing pathways may arise. Strategies include:
- Directing Groups: Temporarily introducing electron-donating groups (e.g., -OMe) to steer nitration to the desired position, followed by removal .
- Lewis Acid Catalysis: Using FeCl₃ or Ce(SO₄)₂ to enhance selectivity under mild conditions .
- Computational Modeling: DFT calculations to predict charge distribution and reactive sites . Conflicting results in regioselectivity (e.g., para vs. ortho substitution) should be analyzed via LC-MS or 2D NMR to confirm product identity .
Q. What mechanistic insights explain divergent bioactivity in structurally similar analogs?
Differences in activity can arise from:
- Substituent Effects: The dichloromethyl group’s electron-withdrawing nature may reduce cell permeability compared to methyl or trifluoromethyl analogs .
- Steric Hindrance: Bulky substituents at the 2-position (e.g., phenyl vs. chloro) may impede target binding.
- Metabolic Stability: In vitro microsomal assays (e.g., liver S9 fractions) can assess stability, with LC-MS tracking metabolite formation . Comparative studies of logP values and molecular docking simulations (e.g., using AutoDock Vina) provide quantitative structure-activity relationships (QSAR) .
Q. How should researchers resolve contradictions in synthetic yield data across studies?
Discrepancies in yields (e.g., 55% vs. 85% for similar reactions) may stem from:
- Reagent Purity: Impurities in starting materials (e.g., 2-aminopyridine) can inhibit cyclization.
- Oxygen Sensitivity: Reactions requiring inert atmospheres (e.g., N₂) may fail if traces of O₂ remain, leading to byproducts .
- Catalyst Deactivation: Heterogeneous catalysts like MIL-68(In) may lose activity after reuse due to pore blockage . Robust protocols include:
- Replicating reactions under strictly controlled conditions.
- Using in situ FTIR or Raman spectroscopy to monitor reaction progress .
Q. What strategies improve the compound’s solubility for in vivo studies?
Poor aqueous solubility is common with nitroimidazoheterocycles. Solutions include:
- Prodrug Design: Introducing phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) .
- Co-Crystallization: Screening with co-formers (e.g., succinic acid) to modify crystal packing . Solubility parameters (e.g., Hansen solubility parameters) guide solvent selection for formulation .
Methodological Notes
- Synthesis Optimization: Prioritize metal-free conditions (e.g., iodine-mediated cyclization) to reduce toxicity concerns .
- Data Validation: Cross-check spectral data with PubChem or DSSTox entries for analogous compounds .
- Biological Replicates: Use ≥3 independent replicates in bioassays to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
